V-Trp-E
Description
Structure
2D Structure
Properties
CAS No. |
81571-34-8 |
|---|---|
Molecular Formula |
C56H68N6O9 |
Molecular Weight |
969.2 g/mol |
IUPAC Name |
methyl 13-[10-[[1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C56H68N6O9/c1-7-52(67)28-33-29-55(51(66)70-6,45-37(19-23-61(31-33)32-52)36-16-11-13-18-41(36)58-45)39-26-38-43(27-44(39)69-5)60(4)48-54(38)21-24-62-22-14-20-53(8-2,47(54)62)49(64)56(48,68)50(65)59-42(46(63)71-9-3)25-34-30-57-40-17-12-10-15-35(34)40/h10-18,20,26-27,30,33,42,47-49,57-58,64,67-68H,7-9,19,21-25,28-29,31-32H2,1-6H3,(H,59,65) |
InChI Key |
IQDSXWRQCKDBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
Structural and Conformational Dynamics of Valine Tryptophan Val Trp Dipeptide
Computational Approaches for Conformational Analysis
Computational methods are extensively employed to explore the conformational space of dipeptides like Val-Trp, allowing for the identification and characterization of various structural arrangements.
Molecular Mechanics (MM) Framework for Conformational Flexibility
Molecular Mechanics (MM) is a widely used computational method for studying the conformational flexibility of peptides and proteins. MM force fields approximate the potential energy of a molecule as a sum of terms representing different types of interactions, including bond stretching, angle bending, torsion angles, and non-bonded interactions (van der Waals and electrostatic). This approach is particularly useful for exploring a large number of theoretically possible conformations to identify initial stable structures. Studies on Val-Trp dipeptide have utilized the MM framework to calculate different conformations by varying torsion angles of both the main chain (φ, ψ, ω) and side chains (χ) ajol.inforesearchgate.net. The conformational potential energy of the dipeptide is described as the sum of contributions from nonvalent, electrostatic, torsion interactions, and hydrogen bond energies ajol.info.
Density Functional Theory (DFT) Calculations for Optimized Structures
Following initial conformational searches using MM, Density Functional Theory (DFT) calculations are often employed to optimize the geometries of the identified stable conformers and obtain more accurate energy parameters and electronic properties. DFT methods consider the electronic structure of the molecule, providing a more sophisticated treatment of bonding and interactions compared to MM. For Val-Trp dipeptide, DFT calculations, typically at levels such as B3LYP with appropriate basis sets like 6-31+G(d,p), have been used to optimize the most stable conformations found through MM ajol.inforesearchgate.netajol.info. These calculations allow for a detailed analysis of the optimized structures, including geometry, energy parameters, and electronic distributions ajol.infoajol.info.
Prediction and Analysis of Stable Conformations (Folded and Extended)
Computational studies predict that Val-Trp dipeptide can exist in two primary types of stable conformations: folded and extended shapes ajol.inforesearchgate.netajol.info. MM calculations are used to search for these stable structures by varying torsion angles ajol.inforesearchgate.net. The results indicate that both backbone shapes are equiprobable for this dipeptide, with a certain percentage of examined conformations having relatively low energy researchgate.net. For instance, one study revealed that 11% of the examined conformations had a relative energy up to 3 kcal/mol researchgate.net. The most stable folded and extended conformations identified by MM are then further optimized using DFT to determine their precise geometries and relative energies ajol.inforesearchgate.net. The optimized extended and folded structures show differences in their spatial arrangement and electronic properties ajol.infoajol.info.
Intramolecular Interactions and Stabilization Mechanisms
The stability of the different conformations of Val-Trp dipeptide is significantly influenced by various intramolecular interactions.
Analysis of Intramolecular Hydrogen Bonding Interactions
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of Val-Trp dipeptide. Computational studies predict possible intra-H-bonding interactions for the most stable conformers ajol.inforesearchgate.net. These hydrogen bonds can form between different functional groups within the dipeptide backbone and side chains. Examples of predicted intramolecular hydrogen bond types include those between the hydrogen atoms of the α-amino group and the oxygen atom of the carbonyl group of the Val backbone, between the hydrogen atom of the amide group of the Trp backbone and the neighboring oxygen atom of the C-terminal carboxyl group, and between hydrogens of an α-amino group and the neighboring oxygen atom of the C-terminal carboxyl group ajol.info. DFT calculations have indicated strong intramolecular hydrogen bonds in the dipeptide molecule, and their effects on the geometry have been observed researchgate.net.
Contribution of Electrostatic and Torsion Interactions to Conformational Stability
Beyond hydrogen bonding, electrostatic and torsion interactions also significantly contribute to the conformational stability and the energy differentiation among various structures of Val-Trp dipeptide. The conformational potential energy includes contributions from electrostatic and torsion interactions ajol.info. The spatial arrangement of the amino acid residues' side chains and ionogenic groups makes the dipeptide energy sensitive to their positions researchgate.net. While nonvalent interactions primarily determine the observed energy differentiation of calculated conformations, electrostatic interactions of the charged atom groups at the N- and C-terminals also provide insignificant stabilizing effects researchgate.net. Dispersion interactions are also an important factor for the stabilization of the spatial structure, particularly due to the massive side chains of the amino acid residues in Val-Trp researchgate.net. The balance of dispersion, electrostatic, and torsion interactions is crucial for the stability of the most favorable conformations, such as the most stable folded conformation researchgate.net.
Role of Dispersion Interactions for Spatial Structure Stabilization in Peptides with Bulky Side Chains
Dispersion interactions are considered an important factor for the stabilization of the spatial structure in peptides with massive or bulky side chains, such as those found in Val-Trp. ajol.inforesearchgate.net These interactions contribute significantly to the stability of protein structures, particularly within the hydrophobic core of folded proteins, through accumulated van der Waals forces, specifically London Dispersion forces. wou.edu The presence of an aqueous medium is essential for the hydrophobic effect, which is a driving force in thermodynamics and involves the interaction of hydrophobic regions of molecules. wou.edu Computational studies have shown that dispersion corrections are crucial for accurately calculating hydrogen-bonding interactions and thermochemistry in water-based complexes. rsc.org The thermodynamically unfavorable process of cavity formation in solvation can be dominated by favorable dispersion interactions for nonpolar solutes in water. aip.org
Electronic Structure and Chemical Reactivity Descriptors
The electronic structure and chemical reactivity descriptors of Val-Trp dipeptide have been investigated using DFT calculations. ajol.inforesearchgate.netajol.infonih.govtandfonline.com These studies compare the electronic properties between different conformations, such as the extended and folded structures. ajol.inforesearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within the Val-Trp dipeptide molecule. ajol.inforesearchgate.netajol.inforesearchgate.net These maps illustrate positive, negative, and neutral electrostatic potential regions, which can indicate potential reactive sites of the molecule. researchgate.net MEP analysis has been performed for both optimized extended and folded structures of Val-Trp dipeptide. researchgate.netresearchgate.net
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic properties and chemical reactivity of Val-Trp dipeptide. ajol.inforesearchgate.netajol.infonih.govtandfonline.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical activity. researchgate.netresearchgate.net A large HOMO-LUMO gap generally suggests a stable molecule with low chemical reactivity. researchgate.netresearchgate.net The frontier molecular orbital density distribution in extended and folded structures has been studied, revealing approximate similarities, although differences in LUMO location have been observed in the folded structure. researchgate.net The energies of HOMO and LUMO orbitals correlate with the ionization potential and electron affinity of the molecule. researchgate.netresearchgate.net
Computed Chemical Reactivity Descriptors
Various chemical reactivity descriptors for Val-Trp dipeptide have been computed based on DFT calculations. ajol.inforesearchgate.netajol.inforesearchgate.net These descriptors can include ionization potential, electron affinity, electronegativity, hardness, softness, and the electrophilicity index. researchgate.net These parameters provide quantitative information about the molecule's reactivity and stability. researchgate.netresearchgate.net
Here is a table summarizing some computed chemical reactivity descriptors for the extended and folded structures of Val-Trp dipeptide:
| Descriptor | Extended Structure (eV) | Folded Structure (eV) |
| Ionization Potential (I) | 5.755 | 5.714 |
| Electron Affinity (A) | 0.875 | 0.762 |
| Electronegativity (χ) | 3.315 | 3.238 |
| Hardness (η) | 2.440 | 2.475 |
| Softness (S) | 0.205 | 0.202 |
| Chemical Potential (μ) | -3.315 | -3.238 |
| Electrophilicity Index (ω) | 2.252 | 2.118 |
*Note: Data derived from computational studies. researchgate.net
Electric Dipole Moment and Polarizability in Relation to Conformational Changes
The electric dipole moment and polarizability are nonlinear optical properties that have been computed for Val-Trp dipeptide in relation to its conformational changes. ajol.inforesearchgate.netajol.inforesearchgate.net The dipole moment is a measure of the separation of positive and negative charges in a molecule. gla.ac.uk Conformational changes, such as the folding of the peptide chain, can lead to a redistribution of charges, resulting in a decrease in the dipole moment of the molecule. ajol.inforesearchgate.netajol.infobsu.edu.az Polarizability describes how easily the electron cloud of a molecule can be distorted by an electric field. researchgate.netpitt.edu These properties are sensitive to the conformational rearrangements of the peptide chain. researchgate.net
Biochemical and Genetic Regulation of Trpe Anthranilate Synthase Component I
Role of TrpE in Tryptophan Biosynthesis Pathway
TrpE is a key player in the conversion of chorismate to anthranilate, the first committed step in the pathway leading to tryptophan.
Catalytic Activity of TrpE in Anthranilate Synthesis
TrpE, also known as anthranilate synthase component 1, catalyzes a crucial step in the biosynthesis of anthranilate. uniprot.orgmicrobenotes.comuniprot.orgfiveable.me This reaction involves the conversion of chorismate to anthranilate. wikipedia.orgontosight.ai In the context of the anthranilate synthase complex, the glutamine-binding subunit (TrpG or a domain of TrpD) provides ammonia (B1221849), which is then utilized by TrpE in the reaction with chorismate to produce anthranilate. uniprot.orguniprot.orgebi.ac.ukresearchgate.netpnas.org TrpE can also synthesize anthranilate directly from chorismate and high concentrations of ammonia in the absence of the TrpG subunit. uniprot.orguniprot.org The catalytic activity of anthranilate synthase involves the removal of a hydroxyl group and an enolpyruvyl group from the aromatic ring of chorismate, with the amino group of glutamine (or ammonia) attacking chorismate. wikipedia.org The reaction also yields pyruvate. uniprot.orgwikipedia.orgontosight.ai The reaction catalyzed by anthranilate synthase is represented as: Chorismate + L-glutamine <=> Anthranilate + Pyruvate + L-glutamate + H+. uniprot.orguniprot.orgwikipedia.org The enzyme requires the presence of a divalent metal ion, such as Mg²⁺, in the active site for its catalytic activity. uniprot.orguniprot.orgpnas.orgroyalsocietypublishing.org
TrpE as a Component of the Heterotetrameric Anthranilate Synthase Complex (with TrpD)
In many bacteria, including Escherichia coli, TrpE functions as part of a heterotetrameric complex known as anthranilate synthase. uniprot.orguniprot.orgebi.ac.ukresearchgate.netpnas.org This complex is typically composed of two molecules of the large subunit, TrpE (Component-I), and two molecules of the small subunit, TrpD (Component-II), forming an α₂β₂ structure. wikipedia.orgasm.orgasm.org The TrpD subunit in these organisms often contains the glutamine amidotransferase activity, responsible for generating the ammonia used by TrpE. uniprot.orguniprot.orgebi.ac.ukresearchgate.netpnas.org The interaction between the TrpE and TrpD subunits is essential for the efficient utilization of glutamine as the amino group donor in anthranilate synthesis. wikipedia.org
Transcriptional Regulation of the trp Operon
The expression of the trpE gene, along with other genes involved in tryptophan biosynthesis in bacteria, is tightly controlled at the transcriptional level through the regulation of the trp operon.
Structure of the trp Operon (TrpE, TrpD, TrpC, TrpB, TrpA Genes)
The trp operon in Escherichia coli is a classic example of a bacterial operon and contains the genes encoding the enzymes required for tryptophan synthesis. microbenotes.comkhanacademy.orgmgcub.ac.inslideshare.netwikipedia.orglibretexts.orgnumberanalytics.comnumberanalytics.comkvmwai.edu.in The operon consists of five structural genes: trpE, trpD, trpC, trpB, and trpA. microbenotes.comslideshare.netwikipedia.orglibretexts.orgnumberanalytics.comkvmwai.edu.in These genes are transcribed together as a single polycistronic mRNA molecule from a common promoter. microbenotes.comkhanacademy.orgnumberanalytics.comkvmwai.edu.in The order of the structural genes in the operon is typically trpE, followed by trpD, trpC, trpB, and trpA. microbenotes.comnumberanalytics.com Upstream of the structural genes are regulatory regions, including a promoter where RNA polymerase binds to initiate transcription and an operator site that serves as the binding site for the trp repressor protein. microbenotes.comkhanacademy.orglibretexts.orgnumberanalytics.comnumberanalytics.com The operon also includes a leader sequence (trpL) located before the trpE gene, which is involved in attenuation. microbenotes.commgcub.ac.in
Mechanisms of Gene Expression Control in Bacteria
Bacterial gene expression, particularly for operons like the trp operon, is primarily controlled through two main mechanisms: repression and attenuation. microbenotes.comkhanacademy.orgmgcub.ac.inslideshare.netwikipedia.org
Repression: The trp operon is a repressible operon, meaning its expression is turned off when tryptophan is present in the environment. khanacademy.orgwikipedia.orglibretexts.orgkvmwai.edu.in This is mediated by the trp repressor protein, encoded by the trpR gene, which is located elsewhere on the bacterial chromosome. khanacademy.orgmgcub.ac.inwikipedia.orgkvmwai.edu.in The trp repressor is an allosteric protein that is inactive in the absence of tryptophan. khanacademy.org When tryptophan levels are high, tryptophan acts as a corepressor, binding to the trp repressor protein. khanacademy.orgmgcub.ac.inwikipedia.orglibretexts.orgnumberanalytics.com This binding causes a conformational change in the repressor, activating it and increasing its affinity for the operator region within the trp operon. khanacademy.orgmgcub.ac.inwikipedia.orglibretexts.org The binding of the active repressor to the operator physically blocks RNA polymerase from binding to the promoter or transcribing the structural genes, thereby preventing the synthesis of the tryptophan biosynthesis enzymes, including TrpE. khanacademy.orgwikipedia.orglibretexts.orgkvmwai.edu.in This is an example of negative control, as the binding of the repressor inhibits transcription. microbenotes.comwikipedia.org
Attenuation: In addition to repression, the trp operon is also regulated by attenuation, a mechanism that fine-tunes transcription based on the availability of charged tRNATrp. microbenotes.comkhanacademy.orgmgcub.ac.inslideshare.netwikipedia.org Attenuation occurs through the premature termination of transcription within the leader sequence (trpL) located at the 5' end of the trp operon mRNA. microbenotes.commgcub.ac.inwikipedia.org The trpL sequence contains a short open reading frame encoding a leader peptide that includes two adjacent tryptophan codons. microbenotes.com The formation of specific secondary structures in the leader mRNA, dependent on the speed of translation of the leader peptide (which in turn depends on the availability of tryptophan), determines whether transcription proceeds through the structural genes or terminates prematurely. microbenotes.comkhanacademy.orgmgcub.ac.inwikipedia.org When tryptophan is abundant, translation of the leader peptide proceeds rapidly, leading to the formation of a terminator structure in the mRNA that causes RNA polymerase to detach. microbenotes.comkhanacademy.orgmgcub.ac.inslideshare.netwikipedia.org When tryptophan is scarce, translation of the leader peptide stalls at the tryptophan codons, promoting the formation of an alternative mRNA structure (an antiterminator) that allows RNA polymerase to continue transcription into the structural genes. microbenotes.comkhanacademy.orgmgcub.ac.inslideshare.netwikipedia.org Attenuation can reduce transcription by approximately tenfold. mgcub.ac.in Together, repression and attenuation provide a robust system for regulating tryptophan biosynthesis in response to cellular tryptophan levels. microbenotes.comslideshare.netwikipedia.org
Data Table:
| Regulatory Mechanism | Key Components | Tryptophan Levels | Effect on Transcription |
| Repression | trp Repressor protein (trpR gene product), Operator | High | Inhibited |
| Repression | trp Repressor protein (trpR gene product), Operator | Low | Permitted |
| Attenuation | Leader sequence (trpL), Ribosome, Charged tRNATrp | High | Premature Termination |
| Attenuation | Leader sequence (trpL), Ribosome, Charged tRNATrp | Low | Transcription Proceeds |
Detailed Research Findings:
Research has provided detailed insights into the mechanisms of TrpE activity and trp operon regulation. Structural studies have elucidated the architecture of the anthranilate synthase complex and the allosteric site where tryptophan binds to inhibit TrpE activity. pnas.orgroyalsocietypublishing.orgnih.govscispace.com For instance, tryptophan binding to a regulatory site on TrpE can alter the enzyme's conformation, preventing the entry of chorismate to the catalytic site. pnas.orgscispace.com Studies on mutations in trpE and trpD genes have helped to understand the functional roles of specific residues in catalysis and regulation. asm.orgnih.govscispace.com The kinetic properties of TrpE, such as its KM for substrates like chorismate and ammonia, and its optimal pH range have been characterized. uniprot.org Furthermore, research on the trp operon leader sequence has detailed how the coupling of transcription and translation leads to the formation of alternative mRNA structures that control attenuation. microbenotes.comkhanacademy.orgmgcub.ac.inwikipedia.org These studies collectively highlight the sophisticated control mechanisms that ensure efficient tryptophan synthesis only when needed.
Repression by the trpR Gene Product and Tryptophan Co-repressor Binding
In organisms like Escherichia coli, the expression of the genes encoding tryptophan biosynthesis enzymes, including trpE, is controlled by the trp operon. khanacademy.orgwikipedia.org A key regulatory element is the trp repressor protein, encoded by the trpR gene, which is located elsewhere on the bacterial chromosome and constitutively expressed at a low level. khanacademy.orgwikipedia.orgwikipedia.org The trp repressor is a dimeric protein. wikipedia.org When tryptophan is present in sufficient quantities in the cell, it acts as a co-repressor, binding to the trp repressor protein. khanacademy.orgwikipedia.orgwikipedia.org This binding event induces a conformational change in the repressor, enabling it to bind to the trp operator sequence, a regulatory region within the trp operon. khanacademy.orgwikipedia.orgwikipedia.org Binding of the tryptophan-bound repressor to the operator blocks the access of RNA polymerase to the promoter, thereby preventing the initiation of transcription of the trp operon structural genes, including trpE. khanacademy.orgwikipedia.orgwikipedia.orgnih.govnih.gov This mechanism effectively switches off tryptophan biosynthesis when the end product is abundant. When tryptophan levels are low, the repressor does not bind tryptophan, remains in its inactive state, and does not bind the operator, allowing transcription to proceed. khanacademy.orgwikipedia.orgwikipedia.org
Attenuation: Transcription Termination and Translation Control
Attenuation is a second, fine-tuning mechanism that regulates the expression of the trp operon in bacteria, particularly in E. coli and Bacillus subtilis. khanacademy.orgwikipedia.orgpressbooks.pub Unlike repression, which affects transcription initiation, attenuation controls the premature termination of transcription. khanacademy.orgwikipedia.orgpressbooks.publibretexts.org This mechanism is possible in prokaryotes due to the coupling of transcription and translation, where ribosomes begin translating mRNA while it is still being transcribed. wikipedia.orgpressbooks.pub
The trp operon leader region, located upstream of the structural genes, contains a sequence that can form alternative hairpin structures in the nascent mRNA. khanacademy.orgpressbooks.pub One structure is a transcription terminator, while another is an antiterminator. khanacademy.orgpressbooks.pub The formation of these structures is influenced by the speed of ribosome translation through a short leader peptide coding sequence within the leader region, which contains tandem tryptophan codons. khanacademy.orgpressbooks.publibretexts.org
When tryptophan levels are high, charged tRNATrp is abundant, and the ribosome translates the leader peptide quickly. khanacademy.orgwikipedia.orglibretexts.org The rapid movement of the ribosome allows the terminator hairpin structure to form in the mRNA, causing RNA polymerase to detach from the DNA template and terminate transcription prematurely before reaching the trp structural genes. khanacademy.orgwikipedia.orgpressbooks.publibretexts.org
When tryptophan levels are low, charged tRNATrp is scarce, and the ribosome stalls at the tryptophan codons in the leader peptide sequence. khanacademy.orgwikipedia.orglibretexts.org This stalling prevents the formation of the terminator hairpin and instead favors the formation of the antiterminator structure. khanacademy.orgpressbooks.publibretexts.org The antiterminator allows RNA polymerase to continue transcription through the leader region and into the trpE and other structural genes, leading to the production of tryptophan biosynthesis enzymes. khanacademy.orgpressbooks.publibretexts.org
In Bacillus subtilis, attenuation is the primary regulatory mechanism for the trp operon and involves the TRAP protein (trp RNA-binding attenuation protein) rather than ribosome stalling at tryptophan codons. wikipedia.orgasm.org
Molecular Interactions in trp RNA-Binding Attenuation Protein (TRAP) Regulation
In Bacillus subtilis, the TRAP protein plays a central role in attenuation. wikipedia.orgasm.orgdntb.gov.ua TRAP is an 11-subunit protein that is activated by binding to tryptophan. asm.orgresearchgate.net Tryptophan-activated TRAP binds to a specific sequence in the trp operon leader RNA, which contains multiple (G/U)AG repeats. wikipedia.orgasm.orgresearchgate.netasm.org This binding occurs to the nascent mRNA as it is being transcribed. researchgate.netasm.org
The binding of TRAP to the leader RNA prevents the formation of the antiterminator structure. asm.orgasm.org By blocking the antiterminator, TRAP promotes the formation of an overlapping intrinsic terminator structure, leading to the premature termination of transcription before the RNA polymerase reaches the trp structural genes. asm.orgasm.org In the absence of sufficient tryptophan, TRAP is not activated, does not bind the leader RNA, and the antiterminator forms, allowing transcription to continue. asm.orgasm.org
TRAP also regulates the translation of trpE and other genes by binding to the ribosome-binding site in the mRNA, thereby sequestering it and blocking ribosome access. asm.orgdntb.gov.uanih.gov
NusA-Stimulated RNA Polymerase Pausing in Attenuation
RNA polymerase pausing is a phenomenon where the transcription machinery temporarily halts during elongation. This pausing can be influenced by various factors, including the NusA protein. pnas.orgasm.orgnih.gov In the context of the trp operon attenuation, particularly in Bacillus subtilis, NusA-stimulated pausing is thought to play a role in synchronizing the position of RNA polymerase with the binding of regulatory factors like TRAP or the folding of regulatory RNA structures. pnas.orgasm.orgnih.govasm.orgnih.gov
Studies in Bacillus subtilis have shown that NusA stimulates RNA polymerase pausing at specific sites within the trp leader region. pnas.orgasm.orgnih.govasm.orgnih.gov One such pause site is located just before the region where the mutually exclusive antiterminator and terminator structures can form. pnas.orgasm.orgnih.gov This pausing event, stimulated by NusA, is proposed to provide additional time for tryptophan-activated TRAP to bind to the nascent leader transcript before the antiterminator structure can fully form. pnas.orgasm.orgnih.gov This increased time for TRAP binding enhances the efficiency of transcription termination via the attenuation mechanism. asm.orgnih.gov NusA-stimulated pausing is often dependent on the formation of RNA hairpins. nih.govasm.orgnih.gov
Allosteric Regulation and Enzyme Inhibition
Beyond the genetic and transcriptional control, the catalytic activity of the TrpE enzyme itself is subject to direct regulation through allostery, specifically feedback inhibition by the end product, tryptophan.
Feedback Inhibition of Anthranilate Synthase (TrpE) by Tryptophan
Anthranilate synthase (TrpE) catalyzes the first committed step in tryptophan biosynthesis and is a key regulatory point in the pathway. pnas.orgacademiapublishing.orgwikipedia.orgpnas.orgasm.orgnih.govwikipedia.orgmybiosource.com The enzyme's activity is inhibited by the binding of tryptophan, the end product of the pathway, to a site distinct from the active site where substrates (chorismate and glutamine) bind. pnas.orguniprot.orgacademiapublishing.orgnih.govwikipedia.orgrcsb.org This phenomenon is known as feedback inhibition and is a common mechanism for regulating metabolic pathways. portlandpress.com
Tryptophan acts as an allosteric inhibitor, meaning its binding to the allosteric site on TrpE affects the enzyme's conformation and catalytic activity at the distant active site. uniprot.orgnih.govwikipedia.orgportlandpress.comnih.govasm.org In the presence of high concentrations of tryptophan, the binding of tryptophan to the allosteric site stabilizes an inactive conformation of the enzyme, reducing or preventing the synthesis of anthranilate. pnas.orgrcsb.orgnih.gov This inhibition is cooperative in some organisms, meaning the binding of one tryptophan molecule facilitates the binding of subsequent tryptophan molecules, leading to a more pronounced inhibitory effect. uniprot.orgnih.gov
Studies have shown that tryptophan binding can prevent the conformational changes in TrpE that are necessary for efficient catalysis and communication with the TrpG subunit. pnas.org For instance, tryptophan binding can restrict the closure of the active site cleft. nih.gov
Mechanistic Studies of Allosteric Sites and Inhibitor Binding
Detailed structural and mechanistic studies have provided insights into how tryptophan binding at the allosteric site inhibits TrpE activity. Crystallographic studies of anthranilate synthase from various organisms, such as Sulfolobus solfataricus and Serratia marcescens, have revealed the locations of the catalytic and allosteric sites. pnas.orgrcsb.org These studies confirm that the tryptophan binding site is spatially separated from the chorismate binding site. pnas.orgrcsb.org
In the Sulfolobus solfataricus enzyme, residues involved in feedback inhibition are clustered in a different region of the TrpE subunit compared to the catalytic residues. pnas.org The distance between the putative binding sites for chorismate and tryptophan suggests that the inhibitory effect is mediated by conformational changes that make chorismate binding mutually exclusive with tryptophan binding. pnas.org Tryptophan binding is thought to stabilize a conformation with low affinity for chorismate. pnas.org
In Serratia marcescens, the crystal structure of anthranilate synthase bound to tryptophan showed that tryptophan binding at a distinct site prevents chorismate binding through a demonstrable conformational effect. rcsb.org Occupancy of even one feedback inhibition site can immobilize the catalytic activity of both TrpE subunits in the heterotetramer. rcsb.org
Mechanistic studies, including those using techniques like photoswitching with modified amino acids, have further explored the link between tryptophan binding to the allosteric site and the resulting inhibition of catalytic activity. nih.gov By introducing photosensitive amino acids at specific positions near the allosteric site, researchers have been able to control tryptophan binding and subsequently modulate enzyme activity with light, providing direct evidence for the allosteric mechanism. nih.gov These studies, combined with molecular modeling, help to rationalize the structural changes that occur upon inhibitor binding and their impact on the enzyme's function. nih.gov
Impact of Indole (B1671886) Propionic Acid (IPA) as a Tryptophan Analog on TrpE Activity
Indole Propionic Acid (IPA) is a metabolite produced by the gut microbiota and has garnered attention for its biological activities, including its effect on microbial pathways. IPA is a structural analog of tryptophan, being a deamination product of this essential aromatic amino acid asm.orgfrontiersin.orgnih.govresearchgate.net. This structural similarity allows IPA to interact with components of the tryptophan biosynthetic pathway.
Research has demonstrated that IPA acts as an allosteric inhibitor of TrpE, mimicking the feedback inhibition exerted by tryptophan asm.orgfrontiersin.orgacs.orgnih.govresearchgate.net. By binding to the allosteric tryptophan binding site on TrpE, IPA effectively shuts down the enzyme's activity frontiersin.orgnih.gov. This inhibition of TrpE blocks the first committed step of tryptophan biosynthesis, thereby reducing the production of this amino acid asm.orgfrontiersin.orgacs.orgnih.govresearchgate.net.
Evolutionary Perspectives on Tryptophan Biosynthetic Pathway Genes
The tryptophan biosynthetic pathway, a series of five highly conserved chemical reaction steps, is found across diverse microbial genomes nih.govresearchgate.netnih.gov. Despite the conservation of the pathway itself, the genes encoding the enzymes involved exhibit considerable variations in their organization, operon structure (including gene fusion and splitting events), and regulation across different species nih.govresearchgate.netnih.gov.
Comparative genetic studies employing bioinformatic and statistical analyses have been instrumental in exploring the evolutionary relationships within and between the tryptophan pathway genes in various microbial lineages nih.govresearchgate.netnih.gov. These studies delve into aspects such as gene organization, base composition, relative synonymous codon usage patterns, gene expressivity, and amino acid usage to assess variations nih.govresearchgate.netnih.gov. The observed genetic and genomic variations in these genes across different microorganisms highlight both similarities and potential variabilities that may arise from processes like horizontal gene transfer nih.govresearchgate.netnih.gov. Such comparative analyses provide a foundation for understanding the evolution of entire metabolic pathways, moving beyond the evolution of individual genes towards a systems biology perspective nih.govresearchgate.netnih.gov.
Further complexity in the evolution of tryptophan biosynthesis is exemplified by organisms that have undergone endosymbiotic events. Studies on dinotoms, which originated from a tertiary endosymbiosis between a dinoflagellate host and a diatom endosymbiont, reveal the presence of redundant sets of genes and likely metabolic pathways for tryptophan biosynthesis oup.com. Phylogenetic analyses suggest a dual origin for these genes: one set appears to be related to diatoms, presumably expressed in the endosymbiont, while the other set likely arose from multiple horizontal gene transfer events into the ancestral dinoflagellate host lineage oup.com. This redundancy in tryptophan biosynthetic genes in dinotoms illustrates how complex evolutionary histories, including endosymbiosis and horizontal gene transfer, can shape metabolic pathways.
Molecular and Functional Aspects of Transient Receptor Potential Trp Channels
Structural Biology of TRP Channels
The architecture of TRP channels is fundamental to their function as versatile cellular sensors. nih.gov Structural biology has provided significant insights into their complex organization.
Overview of Tetrameric Architecture and Transmembrane Domains (S1-S6)
TRP channels share a core architectural plan with other ion channels, notably voltage-gated ion channels. rupress.orgcreative-biostructure.com The functional channel is a tetramer, formed by the assembly of four protein subunits. nih.govelifesciences.org Each subunit possesses six transmembrane helices, designated S1 through S6. nih.govnih.gov
This six-transmembrane (S1-S6) topology is a recurring motif. nih.gov The S1-S4 helices form a domain that is thought to act as a sensor, responding to various stimuli. creative-biostructure.comnih.gov The S5 and S6 helices, along with a re-entrant pore loop between them, come together from the four subunits to form the central ion-conducting pore. nih.govcreative-biostructure.comelifesciences.org The amino (N) and carboxyl (C) termini of the protein are located within the cell's cytoplasm and vary considerably in their length and sequence, containing domains crucial for channel assembly and regulation. nih.gov
Advances in Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination (e.g., TRPV1)
The field of TRP channel structural biology was significantly advanced by breakthroughs in single-particle cryo-electron microscopy (cryo-EM). rupress.orgnih.gov This technique has been particularly transformative for membrane proteins like TRP channels, which are notoriously difficult to crystallize for X-ray crystallography. nih.gov
A landmark achievement was the determination of the structure of the mammalian TRPV1 channel to a resolution of 3.4 Å. nih.govgatan.com This accomplishment broke the side-chain resolution barrier for a membrane protein without the need for crystallization. nih.gov The high-resolution structure of TRPV1 provided unprecedented detail, revealing the arrangement of its transmembrane domains and the architecture of its pore. nih.govnih.gov These cryo-EM structures have been instrumental in understanding the molecular mechanisms of ligand binding and the action of lipids on channel function. nih.govamanote.com
Key Cryo-EM Structural Studies of TRPV1
| Year | Resolution | Key Finding | Reference |
|---|---|---|---|
| 2013 | 3.4 Å | First near-atomic resolution structure of a TRP channel, revealing detailed architecture. | nih.govgatan.com |
| 2016 | 3.0 Å | Structure with the bound drug resiniferatoxin (B1680534) (RTX), delineating the drug-binding site. | nih.gov |
| 2016 | 3.4 Å | Structure with the bound drug capsazepine, providing insights into inhibitor action. | nih.gov |
Analysis of Ion Permeation Pathways: Selectivity Filter and S6 Activation Gate
The ion permeation pathway is a critical functional component of the TRP channel. It is formed by the S5 and S6 helices and the intervening pore loop from each of the four subunits. nih.gov This pathway contains two key constrictions: the selectivity filter and the activation gate.
The selectivity filter , located at the extracellular side of the pore, is the narrowest part of the channel and determines which ions are allowed to pass. nih.gov Its specific amino acid composition and structure dictate the channel's permeability to cations like Ca²⁺, Na⁺, and K⁺. creative-biostructure.comresearchgate.net
The S6 activation gate is located towards the intracellular side of the channel. elifesciences.org It is formed by the cytosolic ends of the S6 helices. creative-biostructure.comelifesciences.org In the closed state, this gate constricts the pore, preventing ion flow. elifesciences.org Upon channel activation, conformational changes in the S6 helices are thought to widen this constriction, opening the gate and allowing ions to permeate. elifesciences.org While it was once hypothesized that the selectivity filter might also act as a gate, evidence suggests that cations can permeate the filter even when the channel is closed, indicating the S6 helices form the primary activation gate. elifesciences.orgnih.govbohrium.com
Challenges in Membrane Protein Structural Determination
Determining the high-resolution structure of membrane proteins, including TRP channels, presents numerous significant challenges. nih.govlinxs.se These proteins are embedded in a lipid bilayer, making them inherently unstable and flexible once extracted from their native environment. linxs.secreative-proteomics.com
Key difficulties include:
Expression and Purification : Obtaining large quantities of stable, correctly folded protein is often a major bottleneck. nih.gov
Solubilization : Membrane proteins must be extracted from the cell membrane using detergents, which can disrupt their native structure and function. nih.govlinxs.se Finding a suitable detergent that maintains protein integrity is a process of trial and error. linxs.senih.gov
Crystallization : Growing well-ordered crystals suitable for X-ray diffraction is exceptionally difficult due to the flexibility of the proteins and the presence of detergent micelles. nih.goviucr2017.org The resulting crystals are often small, fragile, and diffract poorly. nih.gov
Structural Flexibility : The inherent dynamism of membrane proteins, which is crucial for their function, can impede attempts to capture a single, stable conformation for structural analysis. creative-proteomics.com
Recent technological advancements, particularly in cryo-EM, have helped to circumvent some of these challenges, especially the need for crystallization. nih.gov
Molecular Mechanisms of TRP Channel Activation
A defining characteristic of TRP channels is their ability to be activated by a wide variety of signals, a property known as polymodal activation. nih.gov
Polymodal Activation by Diverse Stimuli (Chemical, Mechanical, Thermal, pH, Osmolarity)
TRP channels function as sophisticated molecular sensors, integrating a wide range of distinct physical and chemical stimuli to regulate ion flow across the cell membrane. nih.govnih.gov This polymodal nature allows them to play central roles in sensory processes like thermosensation, touch, and pain perception. nih.govrupress.org
The stimuli that can activate various TRP channels include:
Chemical Ligands : A vast array of exogenous and endogenous molecules can activate specific TRP channels. For example, TRPV1 is famously activated by capsaicin (B1668287) (the pungent compound in chili peppers) and spider toxins. nih.gov
Thermal Cues : Many TRP channels are sensitive to temperature, acting as the body's molecular thermometers. For instance, TRPV1 is activated by noxious heat, while other channels like TRPM8 are activated by cold. nih.govresearchgate.net
Mechanical Force : Certain TRP channels can be activated by physical stimuli such as pressure, stretch, and changes in cell volume (osmolarity). rupress.orgresearchgate.net This allows them to participate in processes like hearing, touch, and blood pressure regulation.
pH Changes : Alterations in proton concentration (pH) can directly gate some TRP channels. researchgate.netox.ac.uk TRPV1, for example, is sensitized and activated by acidic conditions, which is relevant in the context of inflammation and tissue injury. nih.gov
This ability to respond to multiple, distinct stimuli makes TRP channels crucial integrators of complex environmental and physiological signals. nih.govox.ac.uk
Examples of Polymodal Stimuli for TRP Channels
| Stimulus Type | Specific Example | Associated TRP Channel (Example) |
|---|---|---|
| Chemical | Capsaicin | TRPV1 |
| Thermal | Noxious Heat (>42°C) | TRPV1 |
| Mechanical | Cell Swelling (Hypo-osmolarity) | TRPV4 |
| pH | Acidic conditions (Low pH) | TRPV1 |
Ligand Binding Sites and Molecular Interactions (e.g., Vanilloid Site, S1-S4 Bundle Site)
Transient Receptor Potential (TRP) channels are renowned for their polymodal activation, responding to a diverse array of chemical and physical stimuli. This functional versatility is rooted in their complex molecular architecture, which features multiple distinct ligand binding sites. The characterization of these sites through structural biology, particularly cryo-electron microscopy, has provided significant insights into the molecular mechanisms of TRP channel modulation. nih.govsobolevskylab.org
One of the most extensively studied ligand binding domains is the vanilloid binding site , located in a pocket formed by transmembrane helices S3 and S4, the S4-S5 linker, and the adjacent S5 and S6 helices. nih.gov This site is notably responsible for the binding of capsaicin, the pungent compound in chili peppers that activates TRPV1. nih.govnih.gov A variety of both agonists, such as resiniferatoxin, and antagonists, like capsazepine, target this pocket. nih.gov Interestingly, endogenous lipids, including anandamide (B1667382) and other endocannabinoids, are also thought to interact with this site, highlighting its importance in physiological modulation. frontiersin.orgfrontiersin.org
Another significant region for molecular interactions is the S1-S4 bundle site , also referred to as the voltage-sensor-like domain (VSLD) pocket. nih.gov This site is formed by the bundle of the first four transmembrane helices. While TRP channels exhibit weaker voltage sensitivity compared to classic voltage-gated ion channels, this domain plays a crucial role in their voltage-dependent gating. rupress.org Lipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), are known to interact with this region, influencing channel activity. nih.govfrontiersin.org
The table below summarizes key ligand binding sites identified in TRP channels and their associated ligands.
| Binding Site | Location | Interacting Ligands (Examples) | TRP Channel Example |
| Vanilloid Site | Interface of S3, S4, S4-S5 linker, S5, and S6 | Capsaicin, Resiniferatoxin, Capsazepine, Anandamide | TRPV1 |
| S1-S4 Bundle Site | Formed by the S1-S4 helix bundle | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Various TRP Channels |
| Outer Pore Region | Extracellular mouth of the channel pore | Protons (H+) | TRPV1 |
Involvement of Signaling Lipids and Second Messengers in Gating
The gating of TRP channels is intricately regulated by a variety of signaling lipids and second messengers, which can modulate channel activity through direct binding or by initiating intracellular signaling cascades. nih.govnih.gov These interactions are fundamental to the role of TRP channels as cellular sensors that integrate multiple stimuli. elsevierpure.com
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a key signaling lipid that has been shown to regulate the function of most TRP channels. frontiersin.org PIP2 can exert both positive and negative regulatory effects, suggesting the presence of multiple distinct binding sites and mechanisms of action. frontiersin.org For many TRP channels, PIP2 is required for their activation. Its hydrolysis by phospholipase C (PLC), a process often initiated by G-protein coupled receptor (GPCR) activation, can lead to channel desensitization. mdpi.com
Diacylglycerol (DAG) , another product of PLC-mediated PIP2 hydrolysis, directly activates members of the TRPC subfamily, such as TRPC3 and TRPC6. nih.gov Structural studies have identified a DAG binding site within the pore region of these channels. nih.gov
Other bioactive lipids, including endocannabinoids like anandamide, and various fatty acid metabolites, can also directly gate or modulate TRP channel activity. frontiersin.orgfrontiersin.org These lipid interactions can occur at specific binding sites, such as the vanilloid pocket in TRPV1, or may involve alterations to the physical properties of the cell membrane, which in turn affect channel gating. nih.gov
The following table outlines the roles of key signaling lipids and second messengers in TRP channel gating.
| Signaling Molecule | Role in TRP Channel Gating | Mechanism of Action |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Often required for channel activity; its depletion can lead to desensitization. | Direct binding to the channel, stabilizing the open state. |
| Diacylglycerol (DAG) | Direct activation of certain TRP channels. | Binds to a specific site within the channel pore. |
| Anandamide | Activation or potentiation of channel activity. | Binds to the vanilloid site and potentially other locations. |
Role of Voltage-Dependent Gating in Channel Function
While not as steeply voltage-dependent as channels like the Shaker K+ channel, many TRP channels exhibit significant voltage-dependent gating that is crucial for their function. nih.govrupress.org This voltage dependence is an intrinsic property of the channel protein, and its modulation by other stimuli, such as temperature and ligand binding, is a key principle of TRP channel activation. nih.govh1.co
The voltage sensitivity of TRP channels is conferred by their S1-S4 transmembrane domains, which form a voltage-sensor-like domain (VSLD). rupress.org However, compared to classic voltage-gated channels, the S4 helix of TRP channels contains fewer positively charged residues, which accounts for their weaker intrinsic voltage dependence, with apparent gating charges of less than one elementary charge (e) for channels like TRPV1 and TRPM8. rupress.orgnih.gov
A fundamental mechanism of activation for many TRP channels, particularly the "thermoTRPs," involves a shift in their voltage-activation curve. nih.govresearchgate.net For instance, in the case of the heat-activated channel TRPV1, increasing temperatures cause a leftward shift in the voltage-activation curve, meaning that the channel can be opened by smaller depolarizations at higher temperatures. researchgate.net Similarly, for the cold-activated channel TRPM8, cooling shifts the activation curve to more negative potentials. researchgate.net This interplay between voltage and other stimuli allows TRP channels to act as sophisticated polymodal sensors. nih.gov
Calcium Influx and Membrane Depolarization as Cellular Signals
The activation of TRP channels leads to the influx of cations, which in turn generates two primary cellular signals: membrane depolarization and an increase in intracellular calcium concentration. nih.govresearchgate.net Most TRP channels are non-selective cation channels, permeable to both monovalent ions like Na+ and K+, and divalent ions, most notably Ca2+. wikipedia.orgnih.gov
Membrane depolarization results from the net influx of positive charge carried by cations moving down their electrochemical gradient. In excitable cells, such as sensory neurons, this depolarization can be sufficient to reach the threshold for firing action potentials, thereby propagating a signal to the central nervous system. frontiersin.org This is a fundamental step in processes like nociception and thermosensation. nih.gov
Calcium influx through TRP channels serves as a versatile second messenger signal. nih.govresearchgate.net The resulting local increase in intracellular Ca2+ can trigger a wide range of cellular responses, including neurotransmitter and neuropeptide release, gene expression changes, and the activation of Ca2+-dependent enzymes. mdpi.comnih.gov This Ca2+ signal is crucial for the diverse physiological roles of TRP channels. nih.gov
The relative permeability to Ca2+ varies among different TRP channels. While most are considered Ca2+-permeable, some, like TRPV5 and TRPV6, are highly Ca2+-selective, whereas TRPM4 and TRPM5 are impermeable to Ca2+. nih.govnih.gov This diversity in Ca2+ permeability contributes to the specific signaling outcomes associated with the activation of different TRP channels. nih.gov
Interaction with Modulatory Proteins (e.g., Calmodulin)
The function of TRP channels is finely tuned by their interaction with a variety of intracellular modulatory proteins. Among these, calmodulin (CaM) , a ubiquitous calcium-binding protein, plays a particularly prominent role in regulating TRP channel activity, often as part of a negative feedback loop. mdpi.comnih.gov
The interaction between CaM and TRP channels is typically dependent on the intracellular calcium concentration. mdpi.com Following Ca2+ influx through an activated TRP channel, Ca2+ binds to CaM, inducing a conformational change that enables CaM to bind to specific CaM-binding domains (CaMBDs) on the TRP channel protein. nih.govrupress.org These binding sites are often located in the intracellular N- and C-termini of the channel. rupress.org
The binding of Ca2+/CaM can have several effects on channel function. A common consequence is channel desensitization or inactivation , which serves to prevent excessive Ca2+ influx and cellular toxicity. mdpi.comresearchgate.net This has been well-documented for channels like TRPV1, TRPV5, and TRPV6. mdpi.comrupress.org In some cases, CaM can also facilitate channel activity or sensitize the channel to other stimuli. nih.gov The precise functional outcome of the CaM-TRP channel interaction depends on the specific channel isoform and the cellular context. nih.govnih.gov
Mechanistic Roles in Cellular Physiology
Sensory Perception (Nociception, Thermosensation)
TRP channels are fundamental to sensory perception, acting as the primary molecular transducers for a range of stimuli, including temperature and noxious chemicals. nih.govnih.gov Their expression in the sensory endings of somatosensory neurons allows for the detection of environmental cues and their conversion into electrical signals that are interpreted by the nervous system as sensations of temperature (thermosensation) and pain (nociception). frontiersin.org
Thermosensation , the ability to perceive temperature, is mediated by a subset of TRP channels known as "thermoTRPs". nih.govresearchgate.net These channels are activated by distinct temperature thresholds, effectively covering a wide spectrum from noxious cold to burning heat. researchgate.net
The table below provides an overview of key thermosensitive TRP channels and their activation temperatures.
| TRP Channel | Sensation | Activation Temperature |
| TRPA1 | Noxious Cold | < 17°C |
| TRPM8 | Cool/Cold | < 25-28°C |
| TRPV4 | Warm | > 27-35°C |
| TRPV3 | Warm | > 34-38°C |
| TRPV1 | Hot/Noxious Heat | > 43°C |
| TRPV2 | Noxious Heat | > 52°C |
Nociception , the sensory process that provides the signals that lead to pain, is also heavily reliant on TRP channels. nih.govfrontiersin.org Channels like TRPV1 and TRPA1 are considered key polymodal nociceptors because they are activated not only by noxious temperatures but also by a variety of chemical irritants. nih.govfrontiersin.org For example, TRPV1 is activated by capsaicin from chili peppers and acidic conditions, both of which are associated with pain. nih.govnih.gov The activation of these channels in nociceptive neurons leads to depolarization, action potential firing, and the sensation of pain. frontiersin.org Furthermore, the expression and sensitivity of these channels can be upregulated under inflammatory conditions, contributing to pain hypersensitivity. nih.gov
Functions in Skin Biology: Keratinocyte Differentiation and Immune Cell Regulation
Transient Receptor Potential (TRP) channels are integral to maintaining skin homeostasis, with significant involvement in both keratinocyte function and the regulation of cutaneous immune responses. mdpi.comsemanticscholar.org Several TRP channels are expressed in various skin cells, including keratinocytes, melanocytes, and immune cells, where they act as sensors for a wide range of stimuli. mdpi.comnih.gov
The differentiation of keratinocytes, the primary cells of the epidermis, is a tightly regulated process essential for the formation of the skin barrier. Calcium concentration is a key factor in this process, and TRP channels, particularly those of the TRPV and TRPC subfamilies, are critical mediators of calcium influx in these cells. mdpi.com For instance, TRPV1 and TRPV3 are known to influence keratinocyte growth and differentiation; their activation can inhibit proliferation and promote terminal differentiation. nih.gov Similarly, members of the TRPC family are involved in regulating epidermal differentiation. nih.gov The TRPV6 channel, which is highly selective for calcium, is upregulated during keratinocyte differentiation in response to both increased extracellular calcium and vitamin D3, and it plays a role in mediating the necessary calcium influx for this process. mdpi.com
In addition to their role in keratinocyte biology, TRP channels are important regulators of immune cells within the skin. nih.gov They are expressed in Langerhans cells, mast cells, and T cells, where they can modulate immune responses. nih.govnih.gov For example, TRPV1 activation in epidermal keratinocytes can lead to the release of pro-inflammatory cytokines. nih.gov The activity of TRP channels in immune cells can influence the release of inflammatory mediators, thereby playing a role in skin inflammation and immune surveillance. frontiersin.org
Contribution to Neuroinflammation and Immune Response
TRP channels are significantly implicated in the processes of neuroinflammation and the broader immune response. frontiersin.org Their expression on both neurons and immune cells allows them to act as crucial intermediaries in the communication between the nervous and immune systems. nih.govuky.edu
Neuroinflammation is a key component of many neurological disorders and involves the activation of glial cells (microglia and astrocytes) and the release of inflammatory mediators within the central nervous system. researchgate.net Several TRP channels, including TRPV1, TRPA1, and TRPM2, are expressed in the brain and are involved in these processes. researchgate.netfrontiersin.org For example, TRP channels can be activated by oxidative stress, a common feature of neuroinflammatory conditions, leading to calcium influx and the subsequent activation of inflammatory signaling pathways. frontiersin.org The activation of certain TRP channels on sensory neurons can lead to the release of neuropeptides, which can further contribute to neurogenic inflammation. frontiersin.org
Beyond the central nervous system, TRP channels are key players in the general immune response. frontiersin.org They are expressed on a variety of immune cells, including T cells, macrophages, and dendritic cells, where they regulate functions such as cytokine production, phagocytosis, and cell migration. frontiersin.orgmdpi.com By modulating intracellular calcium levels, TRP channels can influence the signaling pathways that govern immune cell activation and function. mdpi.com This positions TRP channels as important regulators of both innate and adaptive immunity.
Involvement in Ion Homeostasis and Cell Signaling
A fundamental function of TRP channels is their contribution to ion homeostasis, particularly the regulation of intracellular calcium (Ca2+) and magnesium (Mg2+) concentrations. researchgate.netmdpi.com As cation-permeable channels, they provide pathways for these ions to enter the cell, thereby influencing a vast array of cellular processes. nih.gov The influx of cations through TRP channels can alter the cell's membrane potential and act as a second messenger in numerous signaling cascades. google.comyoutube.com
The role of TRP channels in calcium signaling is particularly well-established. biologists.com Calcium is a ubiquitous intracellular messenger that controls a multitude of cellular functions, from proliferation and differentiation to neurotransmission and muscle contraction. biologists.com TRP channels contribute to both transient and sustained increases in intracellular calcium, which are decoded by various calcium-binding proteins to elicit specific cellular responses. frontiersin.org
TRP channels are integral components of complex cellular signaling networks. google.com They can be activated by a wide variety of stimuli, including physical forces, temperature changes, and chemical compounds. biologists.com Their activation is often coupled to other signaling pathways, such as those involving G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. nih.gov This integration of signals allows cells to respond appropriately to their environment.
Modulatory Roles in Wound Healing Processes
The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling, and TRP channels have been shown to play modulatory roles in all of these phases. mdpi.comnih.gov Their expression in key cell types involved in wound repair, such as keratinocytes, fibroblasts, and immune cells, underscores their importance in this process. mdpi.com
During the initial inflammatory phase of wound healing, TRP channels are involved in the activation of immune cells. mdpi.com Channels such as TRPV1, TRPV3, and TRPA1 are expressed in immune cells and can be activated by inflammatory mediators, leading to the release of cytokines that orchestrate the inflammatory response. mdpi.comnih.gov
In the subsequent proliferative phase, which involves re-epithelialization and the formation of new tissue, TRP channels in keratinocytes and fibroblasts are crucial. nih.gov They are involved in cell migration and proliferation, processes that are essential for closing the wound. nih.gov For example, activation of TRPV1, TRPV4, and TRPA1 has been shown to have beneficial effects on wound healing. mdpi.com Conversely, inhibition of channels like TRPV3 and TRPM8 can also positively influence the healing process under certain conditions. mdpi.com Some TRP channels, such as TRPV2, TRPC3, TRPC6, and TRPM7, have been implicated in fibroblast differentiation and the remodeling phase of wound healing. nih.gov
Functional Relevance in Neurological Disorders (Mechanistic Insights)
Given their widespread expression and diverse functions in the nervous system, it is not surprising that dysfunction of TRP channels is implicated in a variety of neurological disorders. researchgate.netnih.gov These include neurodegenerative diseases, epilepsy, and chronic pain conditions. frontiersin.orgaccscience.comnih.gov
In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, oxidative stress and disrupted calcium homeostasis are common pathological features. frontiersin.org TRP channels, being sensitive to oxidative stress and major conduits of calcium entry, are thought to contribute to the progression of these diseases. frontiersin.orgaccscience.com For instance, the TRPM2 channel is activated by reactive oxygen species and can lead to calcium overload and subsequent cell death. accscience.com
In conditions like epilepsy, which are characterized by neuronal hyperexcitability, the role of TRP channels in modulating neuronal firing is of significant interest. nih.gov Several TRP channels are expressed in brain regions that are critical for seizure generation and propagation. nih.gov
Chronic pain is another area where TRP channels, particularly TRPV1, TRPA1, and TRPM8, have been extensively studied. frontiersin.org These channels are expressed on sensory neurons and are activated by noxious stimuli, including heat, cold, and chemical irritants. frontiersin.org Their role in pain sensation makes them attractive targets for the development of new analgesic drugs. frontiersin.org
Computational and Mutational Analysis in TRP Channel Research
Molecular Dynamics Simulations to Explore Gating Mechanisms
Molecular dynamics (MD) simulations have become an invaluable tool for investigating the complex gating mechanisms of TRP channels at an atomic level. nih.govnih.gov These computational techniques allow researchers to model the dynamic behavior of these channel proteins in a simulated physiological environment, providing insights that are often difficult to obtain through experimental methods alone. nih.gov
MD simulations have been particularly useful in elucidating how TRP channels respond to various stimuli, such as temperature changes and ligand binding. nih.govbuffalo.edu For example, simulations of the TRPV1 channel have provided detailed information on the conformational changes that occur during heat activation. nih.govnih.govbuffalo.edu These studies have helped to identify key amino acid residues and protein domains that are critical for the channel's temperature sensitivity. nih.gov
By simulating the channel in its open and closed states, researchers can map the transition pathways and identify the energetic barriers involved in gating. nih.govmdpi.com This information is crucial for understanding the fundamental principles of TRP channel function. Furthermore, MD simulations can be used to study the interactions between TRP channels and various lipids in the cell membrane, which are known to modulate channel activity. nih.gov The insights gained from these computational studies can guide future experimental work, such as site-directed mutagenesis, to validate the functional importance of specific residues and to further refine our understanding of TRP channel gating. scilit.com
Unable to Generate Article on "V-Trp-E" Due to Lack of Scientific Information
It is not possible to generate a scientifically accurate and detailed article on the chemical compound "this compound" as requested. Extensive searches have yielded no specific information about a compound with this designation in the context of Transient Receptor Potential (TRP) channels and genetic code expansion.
The provided subject heading, "," and the specific subsection, "4.4.2. Genetic Code Expansion for Mechanistic Studies (e.g., Noncanonical Amino Acid Mutagenesis)," strongly suggest that "this compound" is a highly specialized, likely non-publicly documented, or potentially misidentified compound. The inclusion of a citation marker, "," indicates that the information is likely contained within a specific research paper that is not openly accessible or indexed in a way that allows for public search engines to identify the compound "this compound."
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Future Directions and Interdisciplinary Perspectives
Elucidating Complex Interplays Between Chemical Structures and Biological Functions
A key future direction for V-Trp-E research lies in comprehensively elucidating the complex interplay between its specific chemical structure and any associated biological functions. Understanding how the unique arrangement of atoms and functional groups within the this compound molecule dictates its interactions with biological targets is crucial. This will likely involve detailed structural analysis and the synthesis of analogs to probe the importance of specific moieties. Studies on other tryptophan-containing peptides, such as Val-Trp dipeptide, have demonstrated the significance of conformational flexibility (folded and extended shapes) and intramolecular interactions, like hydrogen bonding, in influencing electronic structure and properties researchgate.net, ajol.info. Applying similar detailed structural and property analysis to this compound could reveal critical structural determinants of its activity. Future research could aim to identify specific binding sites on biological macromolecules or the nature of chemical reactions this compound might participate in within a biological context.
Advancements in Computational Modeling for Predictive Research
Computational modeling is expected to play an increasingly vital role in this compound research. Advanced computational techniques, including molecular mechanics and Density Functional Theory (DFT) calculations, which have been applied to study the stable conformations, electronic properties, and energy parameters of peptides like Val-Trp, can be utilized for this compound researchgate.net, ajol.info. These methods can predict this compound's preferred conformations, analyze its molecular electrostatic potential, and determine parameters such as HOMO and LUMO energies, providing insights into its reactivity and potential interactions researchgate.net. Such predictive modeling can guide experimental design, helping researchers target specific hypotheses about this compound's behavior and potential biological roles without extensive initial laboratory work. Future advancements in computational power and algorithms will allow for more accurate simulations of this compound in complex biological environments, predicting its stability, permeability, and interactions with a wider range of biological targets.
Integrative Approaches Combining Structural, Biochemical, and Genetic Studies
Future research on this compound will likely benefit significantly from integrative approaches that combine structural, biochemical, and genetic studies. While specific genetic links to this compound were not prominently found in the initial search, integrating biochemical studies (examining this compound's interactions with enzymes or other biomolecules, or its potential metabolic fate) with structural analyses (determining its 3D structure and conformational dynamics) is essential. Should this compound be found to interact with specific proteins or pathways, genetic studies could investigate variations in genes encoding these interacting partners and how they influence the compound's effects. This multi-disciplinary approach can provide a holistic understanding of this compound's mechanism of action, from the molecular level of interaction to potential effects at the cellular or even organismal level, revealing complex biological networks it might influence.
Development of Novel Research Tools and Methodologies
The unique chemical structure of this compound may necessitate the development of novel research tools and methodologies for its comprehensive study. This could include the creation of specific probes for detecting and tracking this compound in biological systems, the refinement of spectroscopic or electrochemical techniques tailored for its detection and quantification (building on methods used for other amino acid compounds mdpi.com), or the development of specialized assays to measure its specific biological activities. Given the challenges in studying complex molecules, innovative approaches for synthesis, purification, and characterization of this compound and its potential metabolites will also be crucial. The development of such specialized tools and methodologies will be instrumental in overcoming technical hurdles and enabling detailed, accurate investigations into this compound's properties and biological impact.
Q & A
Q. Advanced Research Focus
- Open-source protocols : Share detailed methodologies, including buffer compositions, incubation times, and equipment calibration data .
- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) .
- Data transparency : Publish raw datasets (e.g., binding curves, kinetic parameters) in public repositories like Zenodo or Figshare .
Replicate findings in independent labs to control for facility-specific variables .
How can researchers ethically address gaps in this compound's safety profile during preclinical development?
Q. Basic Research Focus
- Toxicogenomics : Perform RNA-seq on treated cell lines to identify off-target gene expression changes .
- High-content screening (HCS) : Use automated microscopy to assess cytotoxicity, mitochondrial membrane potential, and DNA damage in parallel .
- Regulatory alignment : Follow OECD guidelines for acute/chronic toxicity testing and prioritize in silico toxicity prediction tools (e.g., ProTox-II) to reduce animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
